Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with acyl chlorides under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and antiviral properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole
- 3-(2-Methoxyethyl)-1,2,4-oxadiazole
Uniqueness
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring structure is associated with various pharmacological properties, making it a focal point in drug discovery and development. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to the oxadiazole moiety. Compounds containing this heterocyclic structure have been shown to interact with several biological targets, leading to a range of pharmacological effects:
- Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, modifications to the 1,2,4-oxadiazole class have shown effectiveness against resistant strains of Clostridioides difficile and Enterococcus faecium .
- Anticancer Properties : Studies indicate that oxadiazole derivatives exhibit anticancer activities by inhibiting key enzymes involved in cancer progression. For example, certain compounds have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrases .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of oxadiazoles has been noted in various studies, highlighting their role in pain management .
Biological Activities Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of modified 1,2,4-oxadiazole compounds against C. difficile. The lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL, demonstrating comparable effectiveness to vancomycin (2 µg/mL). Furthermore, time-kill assays indicated rapid bactericidal activity at concentrations above 12 µg/mL .
Case Study 2: Anticancer Activity
In another investigation involving various cancer cell lines, a specific derivative of this compound was tested for its antiproliferative effects. Results showed that this compound had a significant impact on cell viability across multiple cancer types, reinforcing the potential for therapeutic applications in oncology .
Properties
Molecular Formula |
C5H10ClN3O |
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Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H |
InChI Key |
MWYWGGVTWIGEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=N1)NC.Cl |
Origin of Product |
United States |
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